Centhaquine

描述

乙酰喹啉,也称为莱法喹,是一种主要用作治疗低血容量休克的复苏剂的心血管药物。 它作为一种血管收缩剂,通过作用于α2A 和 α2B 肾上腺素受体来增加静脉回流并改善组织灌注 .

准备方法

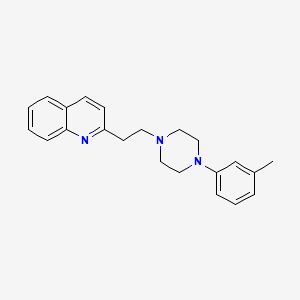

合成路线和反应条件: 乙酰喹啉是通过多步合成过程合成的,该过程涉及在特定条件下将 2-氯喹啉与 1-(3-甲基苯基)哌嗪反应。反应通常涉及在合适溶剂(如乙醇)中将反应物在回流条件下加热数小时。 然后通过重结晶或色谱法纯化产物 .

工业生产方法: 在工业环境中,乙酰喹啉是在大型反应器中生产的,其中仔细控制反应条件以确保高产率和纯度。该过程涉及使用自动化系统进行精确的温度和压力控制,以及持续监控反应进程。 最终产品经过严格的质量控制措施,以确保符合药典标准 .

化学反应分析

反应类型: 乙酰喹啉会发生各种化学反应,包括:

氧化: 乙酰喹啉可以使用强氧化剂(如高锰酸钾或三氧化铬)氧化,导致形成喹啉衍生物。

还原: 乙酰喹啉的还原可以使用还原剂(如氢化铝锂)来实现,导致形成还原的喹啉化合物。

常用试剂和条件:

氧化: 酸性介质中的高锰酸钾。

还原: 无水醚中的氢化铝锂。

取代: 存在碱的情况下,胺或硫醇等亲核试剂.

主要产物:

氧化: 喹啉衍生物。

还原: 还原的喹啉化合物。

取代: 取代的喹啉衍生物.

科学研究应用

Clinical Applications

1. Resuscitative Agent for Hemorrhagic Shock

Centhaquine has shown significant efficacy as a resuscitative agent in various animal models and clinical trials involving human subjects experiencing hemorrhagic shock.

- Animal Studies : In preclinical trials, this compound reduced the volume of fluids required to maintain mean arterial pressure in rabbit and pig models. For instance, pigs treated with this compound achieved target mean arterial pressure significantly faster than control groups, with survival rates markedly improved (100% survival in the this compound group versus 30% in controls) .

- Human Trials : A multicentric randomized controlled trial demonstrated that this compound administration resulted in a 28-day all-cause mortality rate of 2.94% compared to 11.76% in the control group receiving saline. Additionally, improvements were noted in blood lactate levels and multiple organ dysfunction scores .

2. Acute Kidney Injury (AKI) Protection

Recent studies have also explored this compound's potential role in preventing acute kidney injury following hemorrhagic shock. It was found to increase renal blood flow and decrease tissue damage and apoptosis associated with acute kidney injury .

Data Tables

The following table summarizes key findings from various studies regarding the efficacy of this compound:

| Study Type | Population | Intervention | Key Findings |

|---|---|---|---|

| Animal Model (Rabbits) | N=10 | This compound vs Control | Reduced fluid requirement: 126 mL vs 213 mL |

| Animal Model (Pigs) | N=10 | This compound vs Control | Time to target MAP: 7.1 min vs 36.88 min |

| Phase III Clinical Trial | N=105 | This compound vs Saline | Mortality: 2.94% vs 11.76%; Lactate levels improved |

| Phase II Clinical Trial | N=50 | This compound vs Saline | Improved blood pressure; lower vasopressor needs |

Case Studies

Case Study 1: Polytrauma Patients

Three adult male patients presented with hemorrhagic shock due to severe trauma. This compound was administered as part of their resuscitation protocol, resulting in rapid stabilization of blood pressure and improved organ function metrics .

Case Study 2: Emergency Room Application

In a phase III trial conducted across multiple emergency rooms in India, this compound was administered to patients with systolic blood pressure below 90 mmHg. The results indicated significant improvements in hemodynamic parameters and a reduction in mortality rates among those treated with this compound compared to controls .

作用机制

乙酰喹啉通过作用于α2A 和 α2B 肾上腺素受体发挥作用,导致血管收缩和静脉回流增加。这导致组织灌注改善和心输出量增加。 该化合物还通过作用于中枢α2A 肾上腺素受体来降低交感神经驱动,从而降低全身血管阻力 .

相似化合物的比较

乙酰喹啉在其对α2A 和 α2B 肾上腺素受体的双重作用方面是独一无二的,这使其与其他血管收缩剂区分开来。类似的化合物包括:

去甲肾上腺素: 主要作用于α1 和 β1 肾上腺素受体,导致血管收缩和心率加快。

肾上腺素: 作用于α1、α2、β1 和 β2 肾上腺素受体,引起血管收缩、心率加快和支气管扩张。

生物活性

Centhaquine, a novel adrenergic agonist, has emerged as a significant therapeutic agent in the management of hypovolemic shock. Its biological activity primarily revolves around its mechanism of enhancing hemodynamic stability and improving tissue perfusion in critical care settings. This article delves into the detailed research findings, case studies, and clinical trials that underscore the efficacy and safety of this compound.

This compound primarily acts on the adrenergic receptors, specifically targeting the α2B and α2A adrenergic receptors. This dual action results in:

- Increased Venous Return : By stimulating venous α2B receptors, this compound induces venous constriction, enhancing venous return to the heart, which subsequently increases cardiac output.

- Reduced Sympathetic Drive : Activation of central α2A receptors leads to decreased sympathetic outflow, lowering arterial vascular resistance and improving tissue blood perfusion without the risk of arrhythmias associated with β-adrenergic stimulation .

Summary of Clinical Trials

Several multicentric, randomized controlled trials have been conducted to evaluate the efficacy of this compound in patients experiencing hypovolemic shock. The most notable findings from these studies are summarized in the following table:

Detailed Findings from Phase III Trial

In a comprehensive phase III trial involving 105 patients across multiple centers, this compound demonstrated remarkable efficacy:

- Mortality Rates : The this compound group exhibited a mortality rate of 2.94% compared to 11.76% in the control group after 28 days.

- Blood Pressure Improvements : The percentage of patients achieving a systolic blood pressure (SBP) above 90 mmHg at various time points post-resuscitation was significantly higher in the this compound group (96.92% at 12 hours) compared to controls (87.50%) .

- Lactate Levels : Blood lactate levels were significantly lower in patients receiving this compound, indicating improved metabolic status and reduced risk of organ failure .

Case Studies

Several case studies have further illustrated the real-world application of this compound:

- Case Study A : A patient with severe hemorrhagic shock was treated with this compound after initial resuscitation efforts failed to stabilize blood pressure. Following administration, SBP rose from 70 mmHg to over 100 mmHg within one hour, allowing for successful surgical intervention.

- Case Study B : In another instance, a patient with multiple organ dysfunction syndrome showed marked improvement in MODS scores after receiving this compound, alongside a significant reduction in lactate levels from 6 mmol/L to 2 mmol/L within three days.

Safety Profile

The safety profile of this compound has been extensively evaluated across trials:

属性

IUPAC Name |

2-[2-[4-(3-methylphenyl)piperazin-1-yl]ethyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3/c1-18-5-4-7-21(17-18)25-15-13-24(14-16-25)12-11-20-10-9-19-6-2-3-8-22(19)23-20/h2-10,17H,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNWGFBJUHIJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)CCC3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206680 | |

| Record name | Centhaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57961-90-7 | |

| Record name | Centhaquin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57961-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Centhaquine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057961907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Centhaquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16122 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Centhaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CENTHAQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD4VI0J9T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。